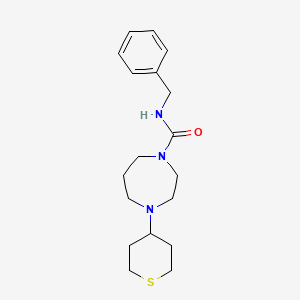
N-benzyl-4-(thian-4-yl)-1,4-diazepane-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-benzyl-4-(thian-4-yl)-1,4-diazepane-1-carboxamide (NBTDC) is a synthetic compound belonging to the group of diazepane carboxamides. It is a white powder with a molecular weight of 303.4 g/mol and a melting point of approximately 150-153°C. NBTDC has been studied extensively in the fields of organic synthesis and medicinal chemistry. It has been used in the synthesis of various pharmaceuticals and has been found to have a wide range of biological activities.
Wissenschaftliche Forschungsanwendungen
N-benzyl-4-(thian-4-yl)-1,4-diazepane-1-carboxamide has been extensively studied in the fields of organic synthesis and medicinal chemistry. It has been used in the synthesis of various pharmaceuticals and has been found to have a wide range of biological activities. It has been shown to have anti-inflammatory, anti-bacterial, and anti-fungal properties. In addition, it has been studied for its potential use in cancer therapy, as an anti-ulcer agent, and as an anti-diabetic agent.
Wirkmechanismus
The exact mechanism of action of N-benzyl-4-(thian-4-yl)-1,4-diazepane-1-carboxamide is not yet fully understood. However, it is thought to act by inhibiting the activity of certain enzymes involved in the metabolism of proteins and carbohydrates. In addition, it is believed to act as an antioxidant and to inhibit the activity of certain enzymes involved in the synthesis of lipids.
Biochemical and Physiological Effects
N-benzyl-4-(thian-4-yl)-1,4-diazepane-1-carboxamide has been found to have a wide range of biochemical and physiological effects. It has been shown to have anti-inflammatory, anti-bacterial, and anti-fungal properties. In addition, it has been studied for its potential use in cancer therapy, as an anti-ulcer agent, and as an anti-diabetic agent. It has also been found to have a protective effect on the liver, to reduce the risk of cardiovascular disease, and to reduce the risk of stroke.
Vorteile Und Einschränkungen Für Laborexperimente
N-benzyl-4-(thian-4-yl)-1,4-diazepane-1-carboxamide has several advantages for use in laboratory experiments. It is relatively inexpensive, easy to synthesize, and has a wide range of biological activities. However, it is important to note that it is not approved for human use and thus should only be used in laboratory experiments. In addition, it can be toxic in high concentrations, so caution should be taken when using it in experiments.
Zukünftige Richtungen
There are several potential future directions for research involving N-benzyl-4-(thian-4-yl)-1,4-diazepane-1-carboxamide. These include further studies into its potential use in cancer therapy, as an anti-ulcer agent, and as an anti-diabetic agent. In addition, further research could be done into its mechanism of action, as well as its potential use as an antioxidant and its ability to inhibit the activity of certain enzymes involved in the synthesis of lipids. Finally, further research could be done into its potential use as an anti-inflammatory, anti-bacterial, and anti-fungal agent.
Synthesemethoden
N-benzyl-4-(thian-4-yl)-1,4-diazepane-1-carboxamide is synthesized in two steps. In the first step, 4-thian-4-yl-1,4-diazepane is reacted with benzyl bromide in the presence of a base such as potassium carbonate. This reaction produces N-benzyl-4-(thian-4-yl)-1,4-diazepane. The second step involves the reaction of N-benzyl-4-(thian-4-yl)-1,4-diazepane with ethyl chloroformate in the presence of a base such as sodium hydroxide. This reaction produces N-benzyl-4-(thian-4-yl)-1,4-diazepane-1-carboxamide.
Eigenschaften
IUPAC Name |
N-benzyl-4-(thian-4-yl)-1,4-diazepane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3OS/c22-18(19-15-16-5-2-1-3-6-16)21-10-4-9-20(11-12-21)17-7-13-23-14-8-17/h1-3,5-6,17H,4,7-15H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNYQJXNUCKXXBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C(=O)NCC2=CC=CC=C2)C3CCSCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-4-(thian-4-yl)-1,4-diazepane-1-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{5-[(cyanomethyl)sulfanyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl}-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B6428522.png)
![2,5-dimethyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]furan-3-carboxamide](/img/structure/B6428530.png)
![2,6-difluoro-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzamide](/img/structure/B6428532.png)
![4-fluoro-3-methyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzene-1-sulfonamide](/img/structure/B6428539.png)
![2-(2-methylphenyl)-1-{2-thia-5-azabicyclo[2.2.1]heptan-5-yl}ethan-1-one](/img/structure/B6428558.png)
![5-(2,4-dimethylbenzoyl)-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B6428567.png)
![N-[4-({2,2-dioxo-2lambda6-thia-5-azabicyclo[2.2.1]heptan-5-yl}sulfonyl)phenyl]acetamide](/img/structure/B6428585.png)
![1-methyl-1-({[1-(oxolan-3-yl)piperidin-4-yl]methyl}carbamoyl)ethyl acetate](/img/structure/B6428586.png)
![3-[4-(thian-4-yl)-1,4-diazepane-1-carbonyl]benzonitrile](/img/structure/B6428591.png)
![2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]ethan-1-one](/img/structure/B6428594.png)
![N-{[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(3,5-dimethyl-1,2-oxazol-4-yl)propanamide](/img/structure/B6428601.png)
![N-{[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl}pyridine-2-carboxamide](/img/structure/B6428606.png)
![N-{[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl}-2-acetamidoacetamide](/img/structure/B6428612.png)
![N-{[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(1H-pyrazol-1-yl)benzamide](/img/structure/B6428615.png)